molecular formula C19H17N3OS2 B10904985 [(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

Cat. No.: B10904985
M. Wt: 367.5 g/mol
InChI Key: YPEILDBDPNKOFJ-UHFFFAOYSA-N
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Description

[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide is a complex organic compound featuring a benzothieno-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothieno-Pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Oxidation to Form the Oxo Group:

    Attachment of the Sulfanyl Group: The sulfanyl group is typically introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the benzothieno-pyrimidine core.

    Formation of the Methyl Cyanide Moiety: The final step involves the reaction of the sulfanyl intermediate with methyl cyanide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions within cells.

    Industrial Applications: The compound’s reactivity and stability may make it useful in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which [(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothieno-pyrimidine core may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and cyanide groups could further enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate
  • [(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile
  • [(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide is unique due to the presence of the cyanide group, which can significantly alter its reactivity and biological activity compared to similar compounds. This structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C19H17N3OS2/c20-10-11-24-19-21-17-16(14-8-4-5-9-15(14)25-17)18(23)22(19)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2

InChI Key

YPEILDBDPNKOFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CC=C4)SCC#N

Origin of Product

United States

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